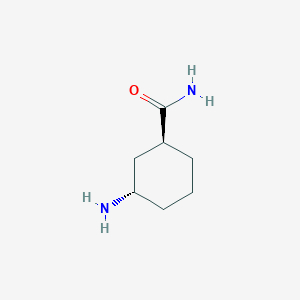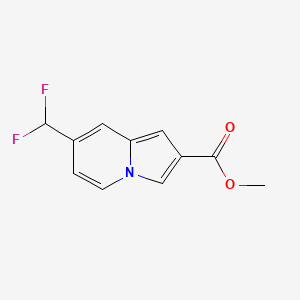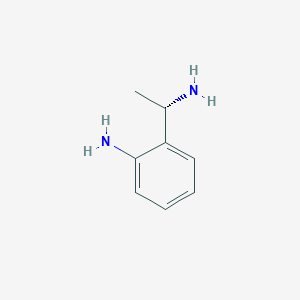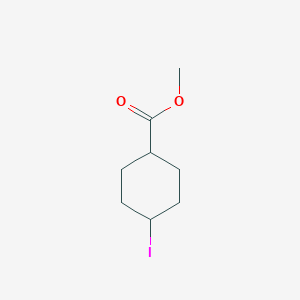
2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by the presence of chlorine and trifluoromethyl groups attached to a benzene ring, along with a sulfinic acid sodium salt functional group. Its unique structure imparts distinct chemical properties, making it valuable for specific reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt typically involves multiple steps. One common method starts with the chlorination of 4-(trifluoromethyl)benzenesulfinic acid, followed by the introduction of sodium to form the sodium salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of advanced equipment and optimized reaction conditions helps in achieving efficient production while maintaining safety and environmental standards.
化学反応の分析
Types of Reactions
2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different sulfinic acid derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic and sulfinic acid derivatives, which can be further utilized in different chemical processes.
科学的研究の応用
2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt finds applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt involves its interaction with specific molecular targets. The presence of chlorine and trifluoromethyl groups enhances its reactivity, allowing it to participate in various chemical reactions. The sulfinic acid sodium salt group plays a crucial role in its solubility and reactivity in aqueous solutions.
類似化合物との比較
Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine
- 2,6-Dichloro-4-(trifluoromethyl)benzoic acid
- 2,6-Dichloro-4-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2,6-Dichloro-4-(trifluoromethyl)benzenesulfinic acid sodium salt is unique due to its specific functional groups, which impart distinct chemical properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
特性
分子式 |
C7H2Cl2F3NaO2S |
|---|---|
分子量 |
301.04 g/mol |
IUPAC名 |
sodium;2,6-dichloro-4-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C7H3Cl2F3O2S.Na/c8-4-1-3(7(10,11)12)2-5(9)6(4)15(13)14;/h1-2H,(H,13,14);/q;+1/p-1 |
InChIキー |
PJZYYFIEHMQOAW-UHFFFAOYSA-M |
正規SMILES |
C1=C(C=C(C(=C1Cl)S(=O)[O-])Cl)C(F)(F)F.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5,6-Dichloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13919187.png)


![6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13919205.png)

![2-fluoro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B13919224.png)



